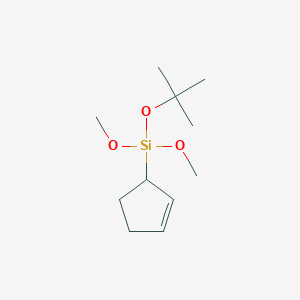
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butoxy group, a cyclopent-2-en-1-yl group, and two methoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane typically involves the reaction of cyclopent-2-en-1-yl derivatives with tert-butoxy and methoxy silane reagents. One common method includes the use of tert-butyl(dimethyl)silyl chloride and cyclopent-2-en-1-yl alcohol under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (such as temperature, pressure, and pH), and efficient purification techniques to obtain the final product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, while the methoxy groups can participate in nucleophilic substitution reactions. The cyclopent-2-en-1-yl group provides structural rigidity and can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(cyclopent-3-en-1-yl methoxy)diphenylsilane
- tert-Butyl(dimethylsilyl)oxycyclopent-2-en-1-one
Uniqueness
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is unique due to the combination of its tert-butoxy, cyclopent-2-en-1-yl, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
144663-77-4 |
|---|---|
Molekularformel |
C11H22O3Si |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
cyclopent-2-en-1-yl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)14-15(12-4,13-5)10-8-6-7-9-10/h6,8,10H,7,9H2,1-5H3 |
InChI-Schlüssel |
ODIKNLRDZKZYGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](C1CCC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


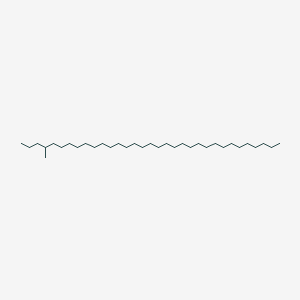
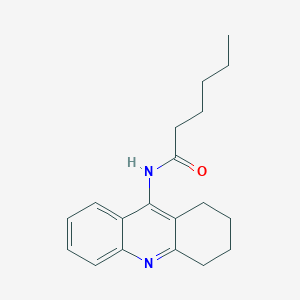
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
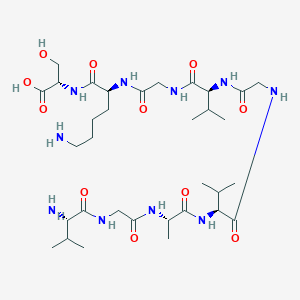
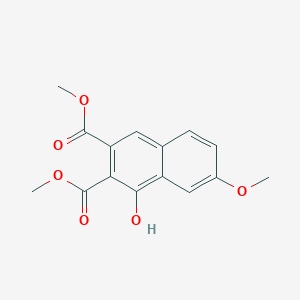
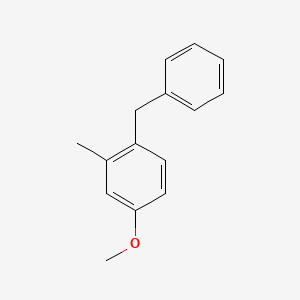
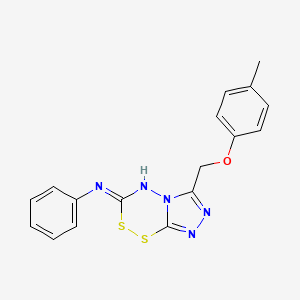
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
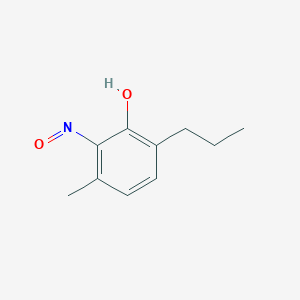
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
